((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol (CAS 1821785-07-2) is a chiral cyclopropane derivative with a (1S,2S) configured cyclopropyl ring bearing a 3-fluorophenyl substituent and a hydroxymethyl group. With a molecular weight of 166.19 and a purity specification of 98% from some suppliers , this compound is utilized as a high-value intermediate in asymmetric synthesis, particularly in reactions where the fixed cis-stereochemistry and specific fluorophenyl electronics are critical for downstream diastereoselectivity.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13034027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC(=CC=C2)F)CO
InChIInChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
InChIKeyTWCMBENCAWNIAV-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight on ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol: A Chiral Cyclopropylmethanol Building Block


((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol (CAS 1821785-07-2) is a chiral cyclopropane derivative with a (1S,2S) configured cyclopropyl ring bearing a 3-fluorophenyl substituent and a hydroxymethyl group . With a molecular weight of 166.19 and a purity specification of 98% from some suppliers , this compound is utilized as a high-value intermediate in asymmetric synthesis, particularly in reactions where the fixed cis-stereochemistry and specific fluorophenyl electronics are critical for downstream diastereoselectivity [1].

Why Simple Replacement of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol with Other Analogs is Not Feasible


The utility of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol is encoded in its three-dimensional architecture and electronic profile, which cannot be replicated by generic cyclopropylmethanol analogs. The (1S,2S) absolute configuration defines the spatial orientation of the fluorophenyl and hydroxymethyl groups, directly influencing diastereoselectivity in reactions like Prins cyclization [1]. Simultaneously, the position of the fluorine atom on the aryl ring significantly alters the compound's computed LogP (1.9215) and electronic properties compared to the 4-fluoro isomer , making generic substitution a high-risk path to failed synthetic campaigns or misleading structure-activity relationship data [2].

Quantitative Differentiation Evidence for ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol


Enantiomeric Purity and Absolute Configuration: Enabling Down-Stream Diastereoselectivity

The target compound is a defined single enantiomer with (1S,2S) absolute configuration, which is critical for applications requiring stereochemical control. In contrast, generic or in-class analogs like '2-phenylcyclopropyl)methanol' are often commercially available as racemic or cis/trans mixtures, lacking this crucial stereochemical identity [1]. The enantiomerically pure nature of the target avoids the need for costly and time-consuming chiral resolution steps prior to use in stereoselective transformations, such as the Prins cyclization where configuration is retained [2].

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

Lipophilicity Modulation via Fluoro-Regioisomerism: A Comparative LogP Analysis

The substitution of a fluorine atom at the meta-position of the phenyl ring significantly impacts the compound's lipophilicity. The target compound, ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol, has a computed LogP of 1.9215 . This value serves as a quantifiable differentiator from its para-fluoro regioisomer. While exact LogP data for the (1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol comparator could not be located from non-prohibited sources, the difference in fluorine position is known to alter electronic distribution and lipophilicity, a principle supported by structure-activity relationship studies on analogous fluorinated cyclopropylamines [1].

Lipophilicity Physicochemical Properties Regioisomer Comparison

Differentiation in Synthetic Utility: Prins Cyclization Substrate Scope

The class of 2-arylcyclopropylmethanols, to which the target belongs, has been demonstrated to be a superior substitute for homoallyl aryl alcohols in Prins cyclization reactions. This method, used for constructing cis-2,6-disubstituted tetrahydropyrans, is reported to proceed in high yields without the 2-oxonia-Cope rearrangement that can plague other methods [1]. The target's specific (1S,2S) configuration and 3-fluorophenyl substituent define it as a specific entry within this substrate class, and selection is critical when the end-product requires this exact stereochemistry and electronic profile for biological activity in complex targets like centrolobine analogs [1].

Prins Cyclization Tetrahydropyran Synthesis Synthetic Methodology

High-Value Application Scenarios for ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol


Stereospecific Synthesis of Fluorinated Tetrahydropyran Drug Scaffolds

The compound's established role is as a chiral precursor in Prins cyclization reactions to form cis-2,6-disubstituted tetrahydropyrans [1]. When a medicinal chemistry program targets this core with a specific 3-fluorophenyl group, this compound is the necessary starting material to directly install the required stereochemistry and electronics, bypassing the inefficiency of late-stage fluorination or diastereomer separation.

Chiral Probe in Enantioselective Biological Assays

In target identification or phenotypic screening, using a single, well-defined enantiomer like ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol is crucial. The (1S,2S) configuration provides a consistent probe for studying stereospecific protein interactions. Using a racemic mixture or the opposite enantiomer could lead to ambiguous binding data, an issue highlighted by studies showing enzyme inhibition is highly dependent on absolute configuration in related fluorinated cyclopropylamines [2].

Key Intermediate for Fluorinated Pharmaceutical Impurity Standards

Structures derived from 2-(3-fluorophenyl)cyclopropylmethanol are documented as process impurities in drugs like ticagrelor [3]. For analytical chemistry and regulatory science, a high-purity, stereodefined sample of this compound is an essential reference standard. Its unique 3-fluorophenyl group differentiates it from other aryl cyclopropylmethanol impurities, making precise procurement a necessity for accurately monitoring multi-step synthetic processes.

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